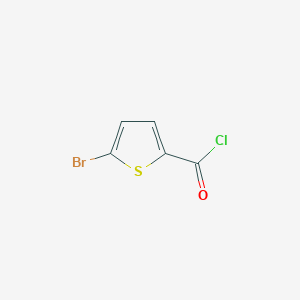

5-Bromothiophene-2-carbonyl chloride

Description

Contextual Significance in Heterocyclic Chemistry

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, a field that explores ring-structured molecules containing atoms of at least two different elements. nih.gov The thiophene nucleus is a five-membered aromatic ring containing one sulfur atom, and it is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govgoogle.com

The significance of 5-Bromothiophene-2-carbonyl chloride lies in its dual functionality. The carbonyl chloride group is a highly reactive acylating agent, readily participating in reactions with a variety of nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. The bromine atom at the 5-position provides a site for carbon-carbon bond formation through various cross-coupling reactions.

A notable application of this compound is in the synthesis of novel thiophene-based derivatives through Suzuki cross-coupling reactions. For instance, 5-bromothiophene-2-carboxylic acid, which can be derived from the carbonyl chloride, has been used as a starting material. It is first esterified and then coupled with different arylboronic acids in the presence of a palladium catalyst to produce a series of 5-arylthiophene-2-carboxylate derivatives. Some of these synthesized compounds have been investigated for their potential spasmolytic and antibacterial activities.

Historical Overview of Research Trajectories Involving Thiophene Derivatives

The journey of thiophene chemistry began in 1882 with its discovery by German chemist Viktor Meyer. alfa-chemistry.comsigmaaldrich.com Meyer identified thiophene as a contaminant in benzene (B151609) derived from coal tar when he observed that a blue color reaction with isatin (B1672199) and sulfuric acid, previously attributed to benzene, was in fact caused by this new sulfur-containing compound. chemicalbook.comalfa-chemistry.comambeed.com This discovery opened up a new chapter in heterocyclic chemistry, and Meyer himself extensively developed the field, publishing a comprehensive monograph on the thiophene group within five years of its discovery. sigmaaldrich.com

Early research focused on establishing the structure of thiophene and understanding its aromatic character, which is similar to that of benzene. alfa-chemistry.com This led to the development of various synthetic methods to create the thiophene ring. Among the classical methods are:

The Paal-Knorr Thiophene Synthesis: First reported in 1884, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide, to form a substituted thiophene. nih.govfishersci.comcalpaclab.com

The Gewald Aminothiophene Synthesis: Discovered in the 1960s, this reaction provides a route to polysubstituted 2-aminothiophenes through the condensation of a ketone or aldehyde with a cyanoester in the presence of elemental sulfur and a base. chemicalbook.comsigmaaldrich.combiosynth.com

A significant leap in the diversification of thiophene derivatives came with the advent of modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, discovered in 1979, has become a particularly powerful tool. sigmaaldrich.com This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between a halide (like the bromine in this compound) and an organoboron compound. sigmaaldrich.comsigmaaldrich.com This has enabled chemists to synthesize a vast library of complex thiophene-containing molecules with tailored electronic and biological properties. sigmaaldrich.comchemicalbook.com The development of such versatile synthetic strategies has cemented the role of thiophene derivatives in fields ranging from medicinal chemistry to materials science. nih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIONTBOMZNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345587 | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-60-9 | |

| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of 5 Bromothiophene 2 Carbonyl Chloride

Established Synthetic Routes to 5-Bromothiophene-2-carbonyl chloride

The preparation of this compound can be broadly categorized into two primary strategies: a sequential approach starting from basic thiophene (B33073) and a direct conversion from 5-Bromothiophene-2-carboxylic acid.

One fundamental approach to synthesizing the target molecule begins with thiophene. This process involves a step-wise functionalization of the thiophene ring, first through bromination and then by introducing the acyl chloride group.

The initial step is the selective bromination of thiophene to produce 2-bromothiophene. The halogenation of thiophene occurs readily, often much faster than that of benzene (B151609). iust.ac.ir Careful control of reaction conditions is necessary to achieve mono-substitution and avoid the formation of di- or poly-brominated products like 2,5-dibromothiophene. iust.ac.irprepchem.com Common methods for this transformation include reacting thiophene with bromine in solvents like acetic acid or carbon tetrachloride, often at controlled, low temperatures. prepchem.comchemicalbook.com An alternative high-yield procedure involves using a mixture of bromine and 48% hydrobromic acid. thieme-connect.com

Once 2-bromothiophene is obtained, the next step involves a Friedel-Crafts acylation to introduce the carbonyl group at the C5 position, which is activated by the sulfur atom. google.com This reaction typically employs an acylating agent and a Lewis acid catalyst. For the synthesis of an acyl chloride, a reagent such as oxalyl chloride can be used. google.com To prevent the degradation of the acid-sensitive thiophene ring, milder Lewis acids like tin tetrachloride (SnCl₄) are often preferred over stronger ones like aluminum chloride (AlCl₃), which can cause tar formation. iust.ac.ir The reaction of 2-bromothiophene with an acylating agent in the presence of a suitable catalyst yields the desired this compound. prepchem.com

A more direct and widely used method for preparing this compound is the conversion of 5-Bromothiophene-2-carboxylic acid. nih.gov This approach leverages the reactivity of the carboxylic acid functional group, replacing the hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk

This transformation is typically accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is one of the most common reagents for this purpose. youtube.comlibretexts.org The reaction of 5-Bromothiophene-2-carboxylic acid with thionyl chloride produces this compound along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation. chemguide.co.uklibretexts.org

Other effective chlorinating agents include phosphorus chlorides, such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), as well as oxalyl chloride. libretexts.orgwikipedia.org Oxalyl chloride is a milder reagent and is often used when sensitive functional groups are present in the molecule. wikipedia.org The choice of reagent can depend on the desired reactivity, selectivity, and the scale of the reaction. youtube.com

Catalytic Systems and Reaction Conditions in this compound Synthesis

The success of synthesizing this compound hinges on the appropriate selection of catalysts and the precise control of reaction conditions.

For the sequential synthesis route involving Friedel-Crafts acylation, Lewis acids are essential catalysts. While aluminum chloride is a traditional choice, its high reactivity can lead to polymerization and side reactions with thiophene rings. iust.ac.ir Therefore, milder catalysts are generally employed.

| Synthetic Step | Catalyst/Reagent | Typical Solvents | Temperature |

| Bromination of Thiophene | Bromine (Br₂) | Acetic Acid, Carbon Tetrachloride prepchem.comchemicalbook.com | 0–10 °C chemicalbook.comgoogle.com |

| Friedel-Crafts Acylation | Tin Tetrachloride (SnCl₄) iust.ac.ir | Methylene Chloride prepchem.com | Room Temperature prepchem.com |

| Acyl Chlorination | Thionyl Chloride (SOCl₂) | Toluene, Carbon Tetrachloride google.comgoogle.com | Reflux google.com |

| Acyl Chlorination (Catalyzed) | Thionyl Chloride (SOCl₂) / DMF (cat.) | Isopropyl Acetate youtube.com | Reflux youtube.com |

| Acyl Chlorination | Oxalyl Chloride / DMF (cat.) | Dichloromethane (DCM) reddit.com | Room Temperature reddit.com |

In the conversion of 5-Bromothiophene-2-carboxylic acid to its acyl chloride, catalysts are often used to increase the reaction rate, particularly with thionyl chloride and oxalyl chloride. google.com N,N-dimethylformamide (DMF) is a highly effective catalyst for these reactions. youtube.com It reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium intermediate, which is a more potent acylating species and facilitates the conversion of the carboxylic acid. youtube.comwikipedia.org The reaction is typically performed in an inert solvent, such as toluene or dichloromethane, and may require heating to reflux to ensure completion. google.comgoogle.com

Optimization Strategies for Yield and Purity in this compound Production

Maximizing the yield and ensuring the high purity of this compound requires careful optimization of the synthetic process.

In the sequential synthesis from thiophene, a key challenge is controlling the regioselectivity of the initial bromination step. To prevent the formation of 2,5-dibromothiophene, the reaction temperature must be kept low, and the stoichiometry of bromine must be carefully controlled. prepchem.com

For the conversion of 5-Bromothiophene-2-carboxylic acid, several factors can be adjusted.

Reagent Choice and Amount : Using a slight excess of the chlorinating agent, such as thionyl chloride, ensures the complete conversion of the carboxylic acid. However, a large excess can lead to impurities and complicates the workup. youtube.com

Temperature Control : The initial addition of the chlorinating agent to the carboxylic acid is often performed at low temperatures (e.g., below 0 °C) to manage the exothermic nature of the reaction. google.com Subsequently, the mixture is often heated to reflux for a period to drive the reaction to completion. google.com

Catalyst Loading : When using a catalyst like DMF, only a catalytic amount (e.g., a few drops or a small percentage) is needed. youtube.comreddit.com

Purification : Due to the reactive nature of acyl chlorides, purification must be conducted carefully. The final product, this compound, is typically isolated and purified by fractional distillation under reduced pressure. libretexts.orggoogle.com This technique separates the product from any non-volatile impurities, excess starting material, or high-boiling point side products.

Scalability and Industrial Production Considerations for this compound

Translating the laboratory synthesis of this compound to an industrial scale introduces several practical and economic considerations.

The route starting from 5-Bromothiophene-2-carboxylic acid is generally preferred for large-scale production due to its higher convergence and fewer synthetic steps compared to the sequential bromination and acylation of thiophene. Thionyl chloride is an economically viable chlorinating agent for industrial applications. youtube.com However, its use necessitates robust infrastructure to handle the corrosive gaseous byproducts, HCl and SO₂. This includes scrubbers to neutralize these acidic gases before they are released into the atmosphere.

The use of solvents must also be considered. While chlorinated solvents like carbon tetrachloride have been used, their environmental impact and toxicity have led to a preference for other solvents like toluene. google.comgoogle.com The reaction vessel must be constructed from materials resistant to the highly acidic and corrosive reaction conditions.

Process safety is paramount. The reactions are often exothermic and require careful temperature monitoring and control. Furthermore, since acyl chlorides react with water, all reagents and equipment must be kept dry to prevent hydrolysis of the product back to the carboxylic acid. The final purification by vacuum distillation requires specialized equipment capable of handling large volumes under reduced pressure.

Computational and Theoretical Chemistry Studies on 5 Bromothiophene 2 Carbonyl Chloride and Its Derivatives

Quantum Chemical Characterization of Electronic Structures

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 5-Bromothiophene-2-carbonyl chloride and its derivatives. Techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a comprehensive picture of the molecule's reactivity and intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In derivatives of 5-bromothiophene-2-carboxylic acid, density functional theory (DFT) calculations have been employed to analyze the FMOs. nih.govresearchgate.net These studies reveal that the HOMO and LUMO are typically distributed across the entire molecular framework, encompassing both the thiophene (B33073) and any substituted phenyl rings. The introduction of different functional groups can influence the energy levels of these orbitals. For instance, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides derived from 5-bromothiophene-2-carboxamide, the HOMO-LUMO energy gap was found to be affected by the nature of the substituents on the aryl ring. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on various thiophene sulfonamide derivatives have shown that the HOMO-LUMO energy gap can be tuned by the presence of electron-withdrawing or electron-donating groups. semanticscholar.org For example, compounds with strong electron-withdrawing groups tend to have lower energy gaps, making them more reactive. semanticscholar.org This principle is directly applicable to derivatives of this compound, where modifications to the molecule can be designed to modulate its reactivity for specific applications.

Table 1: Frontier Molecular Orbital (FMO) Parameters for Representative Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.8 | -2.15 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -6.2 | -2.76 | 3.44 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) | -6.3 | -2.5 | 3.8 |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4n) | -6.1 | -2.8 | 3.3 |

This table is generated based on data from related thiophene derivatives to illustrate the concepts discussed.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate varying electrostatic potential values; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack).

For thiophene and its derivatives, MEP analysis reveals distinct electrostatic features. In a study of thiophene 8, the oxygen atoms were highlighted in red, indicating they are the most negative regions and likely to act as hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms were associated with reddish areas, suggesting they are electron-deficient. nih.gov The MEP of the BrCN molecule, for comparison, shows a positive potential on the bromine atom, which is crucial for its interaction with other molecules. iosrjournals.org

In the context of this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary target for electrophiles. The bromine atom, on the other hand, can exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding. The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as how these molecules might bind to a biological target.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into intramolecular interactions, charge delocalization, and hyperconjugative effects. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, and the stabilization energy associated with these interactions (E(2)) quantifies the extent of charge transfer.

In studies of thiophene derivatives, NBO analysis has been used to elucidate the stability arising from intramolecular charge transfer. For instance, in 2-thiophene carboxylic acid, NBO analysis has been employed to understand the stabilization originating from hyperconjugation of various intramolecular interactions. iosrjournals.org Similarly, in a series of indacenodithiophene-based derivatives, NBO analysis revealed that charge transfer and extended hyper-conjugation play a key role in their stabilization and nonlinear optical properties. nih.gov The stabilization energy (E(2)) associated with π → π* and lone pair (LP) → σ/π transitions are particularly important in these systems. nih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix for Representative Donor-Acceptor Interactions in Thiophene Derivatives

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C-C) | 5.8 |

| LP(1) S | π*(C=O) | 12.5 |

| π(C=C) | π*(C=O) | 25.3 |

This table is a representative example based on general findings in thiophene derivatives to illustrate the concept of NBO analysis.

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a powerful computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This approach is instrumental in drug discovery for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking simulations have been extensively used to predict the biological activity of thiophene derivatives, including those structurally related to this compound. These simulations place the ligand into the binding site of a target protein and calculate a docking score, which is an estimate of the binding affinity.

Derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov In these studies, molecular docking was performed against the DNA gyrase subunit A, a crucial bacterial enzyme. nih.gov The results indicated that these compounds could be promising antibacterial agents. nih.gov Similarly, other thiophene derivatives have been docked against various bacterial targets, such as the outer membrane proteins of Acinetobacter baumannii and Escherichia coli, to predict their antimicrobial potential. nih.gov

In another study, novel thienopyridines were synthesized and evaluated as antibacterial agents and DNA gyrase inhibitors. nih.gov Molecular docking was used to understand the binding modes of these compounds within the active site of E. coli DNA gyrase B. nih.gov The docking scores and predicted interactions correlated well with the experimentally observed inhibitory activities. nih.gov These examples highlight the utility of molecular docking in predicting the biological activity of thiophene-based compounds and guiding the design of new therapeutic agents.

Binding Affinity and Interaction Profiling with Biological Targets

Beyond predicting biological activity, molecular docking provides detailed information about the binding affinity and the specific interactions between a ligand and its biological target. This includes identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For instance, in the docking of 2-ethylhexyl 5-arylthiophene-2-carboxylates against S. Typhi DNA gyrase, the binding affinities of the synthesized compounds were compared to that of the known antibiotic ciprofloxacin. nih.gov The most potent compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed a strong binding affinity, and the docking analysis revealed specific interactions within the enzyme's active site that contributed to its high activity. nih.gov

Similarly, docking studies of thienopyridine derivatives with E. coli DNA gyrase B identified the amino acid residues responsible for binding. nih.gov The interactions often involve hydrogen bonds with key residues in the ATP-binding site of the enzyme. nih.gov In a study of indole-thiophene polymers, docking against DNA gyrase B revealed hydrogen bonding between the NH2 group of the ligand and the ASN 132 residue, as well as an arene-cation interaction between the indole moiety and the LYS 129 residue. ekb.eg

This detailed interaction profiling is crucial for structure-activity relationship (SAR) studies, as it helps to explain why certain structural modifications lead to enhanced or diminished biological activity. By understanding these interactions, medicinal chemists can rationally design more potent and selective inhibitors.

Table 3: Binding Affinities and Interacting Residues of Representative Thiophene Derivatives with Bacterial DNA Gyrase

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | S. Typhi DNA gyrase A | -8.5 | Not specified |

| Thienopyridine 3a | E. coli DNA gyrase B | -7.2 | ASP 82, GLY 86 |

| Thienopyridine 4a | E. coli DNA gyrase B | -7.0 | ASP 82, GLY 86 |

| Indole-Thiophene Monomer | E. coli DNA gyrase B | -6.8 | ASN 132, LYS 129 |

This table is compiled from data on various thiophene derivatives to illustrate the type of information obtained from molecular docking studies.

Theoretical Prediction of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating various electronic descriptors, researchers can predict the chemical behavior of compounds. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) corresponds to its electron-accepting ability. The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Other significant reactivity descriptors derived from DFT calculations include ionization potential (I), electron affinity (A), chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω). nih.gov Chemical hardness measures the resistance of a molecule to change its electron distribution, while softness is the reciprocal of hardness. The chemical potential indicates the escaping tendency of electrons from a system in equilibrium, and the electrophilicity index quantifies the energy lowering of a molecule when it accepts additional electronic charge. nih.gov

In a study on derivatives of 5-bromothiophene-2-carboxylic acid, DFT calculations were employed to determine these reactivity descriptors. The findings revealed that modifications to the molecular structure, such as the addition of different aryl groups, significantly influenced the electronic properties and, consequently, the reactivity of the compounds. nih.gov For instance, certain derivatives were identified as being more reactive based on their lower chemical hardness and smaller HOMO-LUMO gap. nih.gov

Below is a table summarizing the calculated chemical reactivity descriptors for some derivatives of phenethyl 5-bromothiophene-2-carboxylate. nih.gov

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) |

| 10a | 6.43 | 1.45 | 2.49 | -3.94 |

| 10b | 6.22 | 1.87 | 2.17 | -4.04 |

| 10c | 6.43 | 2.51 | 1.96 | -4.47 |

| 10d | 6.54 | 2.54 | 2.00 | -4.54 |

| 10e | 6.43 | 2.22 | 2.10 | -4.32 |

| 10f | 6.51 | 1.78 | 2.36 | -4.14 |

Data sourced from a computational study on derivatives of 5-bromothiophene-2-carboxylic acid. nih.gov

Pharmacokinetic and Drug-Likeness Predictions for Thiophene Analogs

In addition to predicting chemical reactivity, computational methods are extensively used to evaluate the pharmacokinetic properties and drug-likeness of new chemical entities. These in silico studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are vital in the early stages of drug discovery to identify candidates with favorable profiles. nih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. Various online tools and software packages, such as SwissADME, are employed to calculate these physicochemical properties and predict the ADME profile of compounds. nih.gov

For thiophene analogs, computational studies have been conducted to predict their ADME properties. These analyses help in identifying molecules that are likely to have good gastrointestinal absorption and metabolic stability. researchgate.net The prediction of properties such as topological polar surface area (TPSA), which correlates with drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility and bioavailability, are also important aspects of these computational evaluations. nih.gov

The following table presents predicted pharmacokinetic and drug-likeness properties for a selection of thiophene derivatives, illustrating the type of data generated in such in silico studies.

| Property | Thiophene Derivative 1 | Thiophene Derivative 2 | Thiophene Derivative 3 |

| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 |

| logP | < 5 | < 5 | < 5 |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | ≤ 10 |

| Lipinski's Rule of Five Violations | 0 | 0 | 0 |

| Topological Polar Surface Area (Ų) | < 140 | < 140 | < 140 |

| Gastrointestinal Absorption | High | High | High |

This table represents typical parameters evaluated in pharmacokinetic and drug-likeness predictions for thiophene analogs based on computational models. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Bromothiophene 2 Carbonyl Chloride and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromothiophene-2-carbonyl chloride and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the thiophene (B33073) ring. These protons, located at positions 3 and 4, are in different chemical environments and exhibit coupling to each other, resulting in two doublets. The electron-withdrawing effects of the carbonyl chloride group at position 2 and the bromine atom at position 5 deshield these protons, shifting their signals downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are anticipated: one for the carbonyl carbon, and four for the carbons of the thiophene ring. The chemical shifts of the ring carbons are influenced by the attached substituents, with the carbon bonded to the carbonyl group (C2) and the carbon bonded to bromine (C5) showing characteristic shifts.

In the characterization of synthetic products, NMR is crucial for confirming that the desired transformation has occurred. For instance, in the synthesis of N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide (MB-D1) from this compound, NMR confirms the formation of the new amide bond and the incorporation of the thiazole ring. mdpi.com The disappearance of the acid chloride signal and the appearance of signals corresponding to the thiazole and amide N-H protons are clear indicators of a successful reaction. mdpi.com Detailed analysis of the ¹H and ¹³C NMR spectra for this derivative provides definitive structural proof. mdpi.com

Table 1: Representative NMR Data for a Synthetic Product: N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide

| Nucleus | Technique | Chemical Shift (δ, ppm) | Observed Signals and Couplings (J, Hz) |

| ¹H | 500 MHz, THF-d₈ | 11.61 | (s, 1H, NH) |

| 7.68 | (d, J = 4.1 Hz, 1H, Thiophene-H) | ||

| 7.30 | (d, J = 3.6 Hz, 1H, Thiazole-H) | ||

| 7.11 | (d, J = 4.1 Hz, 1H, Thiophene-H) | ||

| 6.95 | (d, J = 3.6 Hz, 1H, Thiazole-H) | ||

| ¹³C | 125 MHz, THF-d₈ | 160.2 | (C=O) |

| 141.5 | (Thiophene C) | ||

| 138.2 | (Thiazole C) | ||

| 132.8 | (Thiophene C) | ||

| 131.5 | (Thiophene C) | ||

| 120.8 | (Thiophene C-Br) | ||

| 117.5 | (Thiazole C) | ||

| 114.6 | (Thiazole C) |

Data sourced from a study on novel thiophene carboxamide scaffolds. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in a molecule. These methods probe the vibrational modes of bonds, with each type of bond (e.g., C=O, C-Cl, C-Br, C-S) absorbing energy at a characteristic frequency.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1750-1815 cm⁻¹. Other key vibrations include the C-Cl stretch, aromatic C=C stretching of the thiophene ring, and the C-Br stretch at lower wavenumbers.

When this compound is converted into its synthetic products, such as amides or esters, the IR spectrum reflects these changes distinctly. For example, in the formation of a secondary amide, the C=O stretch shifts to a lower frequency (typically 1630-1680 cm⁻¹), and a new N-H stretching band appears in the region of 3200-3400 cm⁻¹. researchgate.net In one study, the formation of an amide derivative showed a characteristic C=O stretching vibration at 1606 cm⁻¹. researchgate.net Another reported an IR peak at 1646 cm⁻¹. ntu.edu.sg These shifts provide clear evidence of the conversion of the carbonyl chloride functional group.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1750 - 1815 | Strong |

| C=C (Thiophene Ring) | Stretch | 1400 - 1500 | Medium |

| C-H (Thiophene Ring) | Stretch | ~3100 | Medium-Weak |

| C-Cl | Stretch | 600 - 800 | Medium |

| C-Br | Stretch | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions. This technique is particularly useful for characterizing conjugated systems, such as the thiophene ring in this compound and its derivatives. The position of the maximum absorbance (λmax) and the molar absorptivity provide insights into the extent of conjugation and the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted thiophene ring. When this core structure is incorporated into larger, more conjugated systems, a bathochromic (red) shift in the λmax is typically observed. This shift to longer wavelengths indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a common feature in extended π-systems.

For example, studies on hole-transporting materials derived from thiophene precursors show that extending the conjugation length by adding more aromatic or thiophene units leads to broader absorption spectra that extend further into the visible region. researchgate.net UV-Vis spectroscopy is also a powerful tool for monitoring the synthesis of polymers derived from thiophene monomers in real-time. uky.edu The change in absorbance can be directly correlated to the rate of polymerization and the formation of the conjugated polymer backbone. uky.edu

Table 3: UV-Vis Absorption Data for Thiophene-Based Hole Transporting Materials

| Compound | Medium | λmax (nm) | Optical Band Gap (eV) |

| TAZ-[MeOTPA]₂ | Chlorobenzene | 390 | 2.70 |

| TAZ-[MeOTPA]₂ | Thin Film | 400 | 2.64 |

| TAZ-[MeOTPATh]₂ | Chlorobenzene | 422 | 2.44 |

| TAZ-[MeOTPATh]₂ | Thin Film | 440 | 2.34 |

Data illustrates the red-shift upon extending conjugation with a thiophene (Th) linker and moving from solution to solid state. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HRMS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula.

The molecular formula of this compound is C₅H₂BrClOS, corresponding to a monoisotopic mass of approximately 223.86 Da. A key feature in its mass spectrum would be the isotopic pattern. The presence of both bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%) results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

Electron Ionization Mass Spectrometry (EI-MS) also causes the molecule to fragment in a predictable manner. For this compound, common fragmentation pathways would include:

α-cleavage: Loss of the chlorine radical (•Cl) to form the 5-bromothiophene-2-carbonyl cation.

Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion.

In the analysis of synthetic products, HRMS is used to confirm the identity of the new compound. For instance, in the synthesis of N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide, HRMS data confirmed the expected molecular formula. mdpi.com The observed m/z values for the protonated molecule ([M+H]⁺) matched the calculated values for both the ⁷⁹Br and ⁸¹Br isotopes, providing unequivocal evidence of the product's identity. mdpi.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a Synthetic Product

| Compound | Ion | Calculated m/z | Found m/z |

| N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide | [C₈H₆⁷⁹BrN₂OS₂+H]⁺ | 288.90994 | 288.91010 |

| N-(thiazol-2-yl)-5-bromothiophene-2-carboxamide | [C₈H₆⁸¹BrN₂OS₂+H]⁺ | 290.90790 | 290.90787 |

Data obtained via Electrospray Ionization (ESI) in positive-ion mode. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While obtaining a suitable single crystal of the reactive starting material, this compound, can be challenging, this technique is frequently applied to its more stable synthetic derivatives.

The crystal structure of a synthetic product can reveal key structural features, such as planarity, intermolecular interactions (e.g., hydrogen bonding, π-stacking), and molecular conformation. For example, a single crystal X-ray structure was successfully obtained for a morpholine-containing derivative synthesized from 5-nitrothiophene precursors, which are structurally related to 5-bromothiophene compounds. dur.ac.uk This analysis confirmed the molecular connectivity and provided insights into the solid-state packing, which can influence physical properties like solubility. dur.ac.uk In another study, the ORTEP diagram of a complex thiophene-pyrazole conjugate was determined, unambiguously confirming its structure. researchgate.net

An interesting phenomenon observed in the crystal structures of some thiophene-3-carbonyl derivatives is "ring flip disorder," where the thiophene ring occupies two positions related by a 180° rotation about the C-C=O bond. uky.edudur.ac.uk While this compound is a 2-carbonyl derivative, crystallographic analysis of its products is essential to identify any similar conformational ambiguities or packing phenomena.

Thermal Analysis (e.g., TG/DTG) in Compound Stability Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Gravimetry (DTG), are used to study the thermal stability of materials and their decomposition behavior as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTG is the first derivative of the TGA curve, highlighting the temperatures at which the most significant mass loss occurs.

Emerging Research Directions and Future Perspectives for 5 Bromothiophene 2 Carbonyl Chloride in Chemical Science

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of derivatives from 5-bromothiophene-2-carbonyl chloride is an active area of research, with a growing emphasis on developing more efficient and environmentally friendly methods. Traditional synthetic routes are being challenged by innovative approaches that offer higher yields, greater selectivity, and reduced environmental impact.

A key focus is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds at the C5 position of the thiophene (B33073) ring. researchgate.net Research has demonstrated the successful synthesis of a series of novel thiophene-based derivatives starting from 5-bromothiophene-2-carboxylic acid, the direct precursor to the carbonyl chloride. nih.gov In these syntheses, the choice of solvent has been shown to significantly impact the reaction yield. For instance, the use of a 1,4-dioxane and water mixture as a solvent in Suzuki coupling reactions has resulted in higher yields compared to dry toluene, which may be attributed to the enhanced solubility of the arylboronic acid coupling partners in the aqueous 1,4-dioxane system. nih.gov

Future research in this area will likely concentrate on the development of "green" synthetic methodologies. This includes the exploration of alternative energy sources like microwave irradiation to accelerate reaction times and reduce energy consumption. Furthermore, the use of more benign solvent systems, or even solvent-free reaction conditions, is a critical goal. The principles of green chemistry are also being applied to the synthesis of thiophene-containing compounds, with a focus on multicomponent reactions and the use of heterogeneous catalysts that can be easily recovered and reused. nih.gov

Table 1: Effect of Solvent on Suzuki Cross-Coupling Reaction Yield

| Product | Yield in 1,4-dioxane/water (%) | Yield in dry toluene (%) |

|---|---|---|

| 5a | 71.5 | 50.2 |

| 5b | 75 | 33 |

| 5c | 80.2 | 76.5 |

| 5d | 65 | 51.5 |

| 5e | 70.2 | 52.7 |

Data derived from a study on the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives. nih.gov

Exploration of Unconventional Reactivity Pathways

While the acyl chloride and bromo functionalities of this compound are typically exploited in predictable ways (e.g., acylation and cross-coupling), there is significant potential for exploring unconventional reactivity pathways. The electron-deficient nature of the thiophene ring, further accentuated by the electron-withdrawing carbonyl chloride group, could be harnessed in novel chemical transformations.

Future investigations may focus on reactions that leverage the unique electronic properties of the thiophene core. For example, the development of novel cyclization reactions, where both the carbonyl chloride and the bromo group participate in a tandem sequence, could lead to the rapid assembly of complex polycyclic heteroaromatic systems. Additionally, the potential for C-H activation at the C3 and C4 positions of the thiophene ring, while challenging, could open up new avenues for functionalization, allowing for the introduction of substituents at all positions of the thiophene core.

The exploration of photochemical or electrochemical methods could also unveil new reactivity patterns. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to transformations that are not accessible through traditional thermal methods.

Expansion into Underexplored Application Areas in Medicinal Chemistry and Materials Science

Derivatives of this compound have already shown promise in medicinal chemistry. For instance, various synthesized analogs have demonstrated significant spasmolytic effects, with some compounds showing excellent activity with low EC50 values. nih.gov Specifically, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibited an excellent spasmolytic effect with an EC50 value of 1.26 µM. researchgate.netnih.gov Other studies have explored the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives for their potential as antithrombotic and haemolytically active molecules. researchgate.net

The future in this domain lies in expanding the scope of biological targets. The thiophene scaffold is a known pharmacophore present in numerous approved drugs. nih.gov By using this compound as a starting material, medicinal chemists can systematically explore how different substituents at the C2 and C5 positions affect activity against a wide range of targets, including kinases, proteases, and G-protein coupled receptors.

In materials science, the thiophene ring is a fundamental component of many organic electronic materials, including conducting polymers and organic photovoltaics. The ability to introduce a variety of functional groups onto the thiophene ring through the carbonyl chloride and bromo functionalities makes this compound an attractive building block for the synthesis of novel organic semiconductors. Future research could focus on creating new polymers and small molecules with tailored electronic properties for applications in flexible displays, sensors, and solar cells.

Table 2: Spasmolytic Activity of Synthesized Thiophene Derivatives

| Compound | EC50 (µM) | 95% Confidence Interval |

|---|---|---|

| 10b | 2.13 | 1.32–3.46 |

| 10c | 3.14 | 1.68–6.06 |

| 10d | 1.26 | 0.64–2.67 |

| 10e | 2.89 | 2.02–4.06 |

Data from a study on phenethyl 5-bromothiophene-2-carboxylate derivatives tested on K+ induced contractions in isolated rat duodenum. nih.gov

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties. For derivatives of this compound, computational methods like Density Functional Theory (DFT) are already being used to understand their structural and electronic properties. nih.gov

These studies provide insights into frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the reactivity and electronic behavior of the molecules. nih.gov For example, DFT calculations have been used to identify which derivatives in a series are the most reactive and which are the most stable. nih.gov Furthermore, computational screening can predict properties relevant to materials science, such as the non-linear optical (NLO) response, helping to identify promising candidates for optical materials. researchgate.net

The future of this research direction will involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to screen virtual libraries of potential derivatives. This will allow for the rapid identification of candidates with optimal properties for a specific application, be it a particular biological activity or a desired electronic property, thereby accelerating the discovery process.

Synergistic Research with Interdisciplinary Fields for Enhanced Functionality

The full potential of this compound and its derivatives will be realized through synergistic collaborations with other scientific disciplines. By combining the expertise of synthetic chemists with that of biologists, physicists, and engineers, it will be possible to develop new materials and systems with enhanced functionality.

In the field of nanomedicine, for example, thiophene derivatives could be conjugated to nanoparticles or polymers to create targeted drug delivery systems. The inherent fluorescence of some thiophene compounds could also be exploited for bioimaging applications. In materials science, collaboration with engineers could lead to the integration of novel thiophene-based materials into electronic devices, leading to improved performance and new functionalities. The intersection of polymer chemistry and thiophene synthesis could result in the development of smart materials that respond to external stimuli, such as light or pH.

By fostering these interdisciplinary collaborations, the scientific community can unlock new and exciting opportunities for this compound, moving beyond its traditional role as a simple synthetic intermediate to that of a key component in the next generation of advanced materials and therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromothiophene-2-carbonyl chloride from precursor compounds?

The compound is typically synthesized via chlorination of 5-bromothiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Reaction conditions (e.g., anhydrous environment, reflux temperature, and stoichiometric ratios) must be optimized to avoid side reactions such as hydrolysis or dimerization. Post-synthesis purification via distillation or recrystallization is critical to isolate the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1750–1800 cm⁻¹) and C-Cl bond (~600–800 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons on the thiophene ring (δ 6.5–7.5 ppm), while ¹³C NMR resolves the carbonyl carbon (~160–170 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (C₅H₂BrClOS; MW 223.4 g/mol) and isotopic patterns for bromine/chlorine .

Q. What safety protocols are essential when handling this compound in the lab?

Due to its reactivity as an acyl chloride:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid exposure to moisture to prevent hydrolysis, which releases HCl gas.

- In case of skin contact, wash immediately with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Systematic Design of Experiments (DoE) is recommended:

- Vary temperature (e.g., 40–80°C), reagent stoichiometry (1:1 to 1:3 acid:SOCl₂), and reaction time (2–8 hrs).

- Monitor by-products (e.g., dimerized or hydrolyzed products) via TLC or HPLC.

- Kinetic studies under inert atmospheres (argon/nitrogen) can suppress oxidative side reactions .

Q. How should researchers resolve contradictions in reported reaction yields across literature?

- Meta-analysis : Compare solvent systems (e.g., dichloromethane vs. toluene) and catalysts (DMF vs. pyridine) used in prior studies.

- Reproducibility Tests : Replicate experiments under controlled humidity and temperature.

- Advanced Analytics : Use GC-MS or LC-MS to trace impurities or degradation products affecting yields .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack (e.g., carbonyl carbon vs. thiophene ring).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., THF, DMF) to model reaction pathways.

- QSPR Models : Corrate electronic parameters (Hammett σ⁺) with experimental kinetic data .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Verify purity via elemental analysis or HPLC.

- Cross-reference with databases like NIST (e.g., IR spectra for 5-bromo-2-thiophenecarboxaldehyde analogs) .

- Consider polymorphism or solvent effects in crystallography studies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.